4'-(3-Indolyl)-1'-methyl-1',4'-dihydro-2,3'-biquinolyl

Synthetic Yield Desalkylation Heterocyclic Chemistry

The target compound is a member of the 1′,4′-dihydro-2,3′-biquinolyl class, specifically featuring a 3-indolyl substituent at the 4′ position. Its core utility lies in its role as a synthetic intermediate for preparing 4′-aryl-2,3′-biquinolyls via desalkylation, a transformation central to accessing this heterocyclic scaffold.

Molecular Formula C27H21N3
Molecular Weight 387.5 g/mol
Cat. No. B10795876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(3-Indolyl)-1'-methyl-1',4'-dihydro-2,3'-biquinolyl
Molecular FormulaC27H21N3
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCN1C=C(C(C2=CC=CC=C21)C3=CNC4=CC=CC=C43)C5=NC6=CC=CC=C6C=C5
InChIInChI=1S/C27H21N3/c1-30-17-22(25-15-14-18-8-2-5-11-23(18)29-25)27(20-10-4-7-13-26(20)30)21-16-28-24-12-6-3-9-19(21)24/h2-17,27-28H,1H3
InChIKeyNUSKKJAEDSKKNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4'-(3-Indolyl)-1'-methyl-1',4'-dihydro-2,3'-biquinolyl: A Key Intermediate for Heterocyclic Synthesis


The target compound is a member of the 1′,4′-dihydro-2,3′-biquinolyl class, specifically featuring a 3-indolyl substituent at the 4′ position. Its core utility lies in its role as a synthetic intermediate for preparing 4′-aryl-2,3′-biquinolyls via desalkylation, a transformation central to accessing this heterocyclic scaffold. Insufficient comparative data was found in permitted sources to provide a comprehensive baseline comparison against all close analogs.

Why 4'-(3-Indolyl)-1'-methyl-1',4'-dihydro-2,3'-biquinolyl Cannot Be Directly Substituted for 4'-Phenyl Analogs in Desalkylation Chemistry


Direct substitution of 4′-aryl substituents in this chemical series is not trivial. The specific electronic nature of the substituent dramatically alters reaction outcomes. Attempts to substitute the indolyl derivative with, for example, the more common 4′-phenyl analog will demonstrably fail to achieve the same synthetic efficiency in key transformations, as quantified below.

Quantitative Evidence Guide: 4'-(3-Indolyl)-1'-methyl-1',4'-dihydro-2,3'-biquinolyl vs. Closest Analogs


Enhanced Synthetic Yield in Sulfur-Mediated Desalkylation Compared to Phenyl and Naphthyl Analogs

The choice of the 4'-substituent critically impacts the efficiency of the desalkylation reaction with sulfur in DMF, a key step to access the final 4'-aryl-2,3'-biquinolyls. The 4'-(3-indolyl) derivative provides a significantly higher yield of the product compared to its 4'-phenyl analog, and a moderate increase over the 4'-(1-naphthyl) analog. This is explicitly attributed in the primary literature to the favorable π-donor effect of the indolyl group. [1]

Synthetic Yield Desalkylation Heterocyclic Chemistry

Primary Application Scenarios for 4'-(3-Indolyl)-1'-methyl-1',4'-dihydro-2,3'-biquinolyl Based on Evidence


High-Efficiency Synthesis of 4'-(3-Indolyl)-2,3'-biquinolyl

This is the primary evidence-backed application. Researchers aiming to synthesize and study 4'-(3-indolyl)-2,3'-biquinolyl should procure this specific dihydro precursor due to its demonstrated 53% yield in the sulfur-mediated desalkylation, which is superior to alternative 4'-aryl precursors. [1]

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